Isocyanobenzene

Description

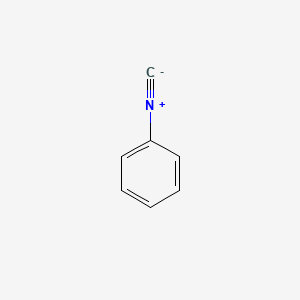

Structure

3D Structure

Propriétés

IUPAC Name |

isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N/c1-8-7-5-3-2-4-6-7/h2-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIBIGQXGCBBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239267 | |

| Record name | Phenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The odor of isocyanides has been described as "'almost overpowering." "horrible," and "extremely distressing." [Wikipedia] | |

| Record name | Phenylisocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.4 [mmHg] | |

| Record name | Phenylisocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

931-54-4 | |

| Record name | Isocyanobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylisocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenyl isocyanide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS3UDW47UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isocyanobenzene: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocyanobenzene, also known as phenyl isocyanide, is a versatile reagent in organic synthesis, valued for its utility in multicomponent reactions and the formation of complex molecular architectures. However, its reactivity also contributes to its inherent instability, necessitating specific storage and handling protocols to ensure its integrity and prevent hazardous decomposition. This technical guide provides an in-depth overview of the stability of this compound, detailing its primary degradation pathways, recommended storage conditions, and analytical methods for assessing its purity. Experimental protocols for stability testing are also provided to enable researchers to evaluate the shelf-life and degradation kinetics of this compound under various conditions.

Chemical Stability and Degradation Pathways

This compound is a reactive molecule susceptible to degradation through several pathways, primarily hydrolysis and polymerization. Its stability is significantly influenced by temperature, moisture, light, and the presence of acidic or basic impurities.

Hydrolysis

In the presence of water, this compound undergoes hydrolysis to form N-phenylformamide. This reaction is catalyzed by both acids and bases.[1] The initial step involves the nucleophilic attack of water on the electrophilic carbon of the isocyanide group.

A proposed mechanism for the acid-catalyzed hydrolysis is as follows:

-

Protonation of the isocyanide nitrogen.

-

Nucleophilic attack by water on the carbon atom.

-

Deprotonation and tautomerization to yield N-phenylformamide.

Caption: Proposed pathway for acid-catalyzed hydrolysis of this compound.

Polymerization

This compound can undergo polymerization, particularly in the presence of Lewis or Brønsted acids, or at elevated temperatures. The polymerization proceeds through the carbon-nitrogen triple bond, leading to the formation of a poly(isocyanide) chain. This process is often uncontrolled and can lead to the formation of insoluble, colored byproducts, indicating degradation of the monomer.

Caption: General workflow for the polymerization of this compound.

Thermal Decomposition

Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of this compound. The energy from photons can promote reactions such as polymerization or rearrangement. While specific photodegradation quantum yields for this compound are not widely published, it is best practice to protect it from light.

Quantitative Stability Data (Comparative)

Direct quantitative stability data for this compound is scarce in the literature. However, data from related compounds, such as phenyl isocyanate, can provide some insight into its reactivity. It is crucial to note that isocyanides and isocyanates are distinct classes of compounds with different reactivity profiles.

| Parameter | Compound | Condition | Value | Half-life | Reference |

| Hydrolysis Rate Coefficient | Phenyl Isocyanate | Aqueous HCl, 25 °C | 3.39 x 10⁻² s⁻¹ | 20 seconds | [3] |

| Hydrolysis Rate Coefficient | Phenyl Isocyanate | Water/Dioxane (1.7-23.9 M H₂O) | 1.53 x 10⁻⁴ - 1.25 x 10⁻² s⁻¹ | 55 s - 75.5 min | [3] |

| Atmospheric Half-life (vapor-phase) | Phenyl Isocyanate | Reaction with OH radicals, 25 °C | - | ~5 days | [3] |

Recommended Storage Conditions

To minimize degradation and ensure the longest possible shelf life, this compound should be stored under the following conditions:

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (short-term) or -20°C (long-term) | Reduces the rate of thermal decomposition and polymerization. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents hydrolysis by excluding atmospheric moisture and oxidation. |

| Container | Tightly sealed, amber glass bottle | Prevents ingress of moisture and air, and protects from light. |

| Incompatible Materials | Store away from acids, bases, oxidizing agents, and water | Prevents catalytic decomposition and hazardous reactions. |

Experimental Protocols for Stability Assessment

The following protocols are adapted from established guidelines for chemical stability testing and can be applied to this compound.

Protocol for Thermal Stability (Accelerated Study)

This protocol is based on the principles of accelerated stability testing to estimate the long-term stability of a substance.

Objective: To evaluate the thermal stability of this compound at elevated temperatures.

Methodology:

-

Sample Preparation: Aliquot pure this compound into several small, headspace-free amber glass vials under an inert atmosphere.

-

Storage: Place the vials in temperature-controlled ovens at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C).

-

Time Points: Withdraw one vial from each temperature at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).

-

Analysis: Immediately upon removal, cool the vial to room temperature. Analyze the purity of the this compound using a validated analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the purity of this compound as a function of time for each temperature. Determine the degradation rate constant at each temperature and use the Arrhenius equation to extrapolate the shelf life at recommended storage temperatures (e.g., 4°C or -20°C).

References

An In-depth Technical Guide on the Physical and Chemical Properties of Isocyanobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocyanobenzene, also known as phenyl isocyanide, is an aromatic organic compound with the chemical formula C₆H₅NC. It belongs to the isocyanide (or isonitrile) class of compounds, characterized by the functional group -N≡C. This functional group imparts unique electronic and reactive properties to the molecule, making it a valuable reagent and building block in various areas of chemical synthesis, including the preparation of heterocyclic compounds and in multicomponent reactions. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristically strong and unpleasant odor.[1] It is important to handle this compound with appropriate safety precautions due to its potential toxicity.[2]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅N | [3] |

| Molecular Weight | 103.12 g/mol | [3] |

| Boiling Point | 61-62 °C at 21 mmHg | [2][4] |

| ~183 °C (estimated at atmospheric pressure) | [5] | |

| Melting Point | Not available | |

| Density | 1.0248 g/cm³ (estimate) | [5] |

| Vapor Pressure | 2.4 mmHg | [6] |

| Solubility | Soluble in chloroform, slightly soluble in methanol (B129727). | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| Infrared (IR) Spectroscopy | Strong, sharp absorption band for the N≡C stretch in the range of 2110-2165 cm⁻¹. | [7] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the aromatic protons of the phenyl group. | [8] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals for the carbons of the phenyl ring and a characteristic signal for the isocyanide carbon. | [9] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 103. Major fragments observed at m/z = 76, 51, and 50. | [6] |

Chemical Reactivity

The isocyanide functional group in this compound is characterized by a carbon atom with a formal charge of -1 and a nitrogen atom with a formal charge of +1. This electronic structure allows it to act as both a nucleophile and an electrophile, leading to a rich and diverse reactivity profile.

Key chemical reactions of this compound include:

-

Hydrolysis: In the presence of aqueous acid, this compound hydrolyzes to form N-phenylformamide.

-

Cycloaddition Reactions: It can participate in cycloaddition reactions with various reactants.

-

Multicomponent Reactions: this compound is a key component in important multicomponent reactions such as the Ugi and Passerini reactions, which are widely used for the synthesis of complex molecules and libraries of compounds for drug discovery.[1][4]

Experimental Protocols

Synthesis of this compound from N-Phenylformamide

A common and efficient method for the synthesis of this compound is the dehydration of N-phenylformamide using phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (B128534).[2][10]

Materials:

-

N-phenylformamide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Apparatus for distillation under reduced pressure

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-phenylformamide (1 equivalent) in triethylamine (used as both solvent and base).

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (1 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture for approximately 5 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be purified by direct column chromatography on silica (B1680970) gel using diethyl ether as the eluent to yield this compound.[10] Alternatively, the product can be isolated by distillation under reduced pressure.

Ugi Four-Component Reaction (U-4CR) involving this compound

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[11][12]

Materials:

-

Acetic acid

-

This compound

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and aniline (1 equivalent) in methanol.

-

Stir the mixture at room temperature for about 1 hour to facilitate the formation of the imine.

-

To this mixture, add acetic acid (1 equivalent).

-

Slowly add a solution of this compound (1 equivalent) in methanol to the reaction mixture with vigorous stirring.

-

Continue stirring the reaction at room temperature for 24-48 hours. The reaction can be monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography.[11]

Passerini Three-Component Reaction involving this compound

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide.[13][14]

Materials:

-

Benzaldehyde

-

Acetic acid

-

This compound

-

Aprotic solvent (e.g., dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in an aprotic solvent like dichloromethane.

-

To the stirred solution, add acetic acid (1.1 equivalents) followed by benzaldehyde (1.1 equivalents).

-

Allow the reaction to stir at room temperature. The progress can be monitored by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.[15]

Conclusion

This compound is a versatile and reactive compound with a rich chemical profile. Its unique electronic structure makes it a valuable tool in organic synthesis, particularly in the construction of complex molecular architectures through multicomponent reactions. This guide provides essential information on its physical and chemical properties, along with detailed experimental protocols, to aid researchers and scientists in its safe and effective use in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenyl isocyanide - High purity | EN [georganics.sk]

- 3. 931-54-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Phenyl isocyanide - preparation and application - Georganics [georganics.sk]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C7H5N | CID 13606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Phenyl isocyanate(103-71-9) 13C NMR spectrum [chemicalbook.com]

- 10. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

- 14. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Spectroscopic Profile of Isocyanobenzene: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for isocyanobenzene (also known as phenyl isocyanide). The information presented herein is intended to support researchers, scientists, and professionals in drug development by offering a centralized resource of quantitative spectroscopic data, detailed experimental protocols, and a visual representation of the analytical workflow.

Introduction to this compound and its Spectroscopic Characterization

This compound (C₆H₅NC) is an aromatic organic compound featuring an isocyanide functional group attached to a benzene (B151609) ring. Its unique electronic structure and reactivity make it a valuable building block in various synthetic applications, including the synthesis of heterocyclic compounds and in multicomponent reactions. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and for understanding its role in chemical transformations. This guide focuses on the three most common spectroscopic techniques for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Spectroscopic Data

The following sections present the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound exhibits signals in the aromatic region, typically appearing as a complex multiplet due to spin-spin coupling between the protons on the benzene ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

|---|

| 7.30 - 7.50 | m | C₆H₅ |

Note: The aromatic protons often appear as a complex, overlapping multiplet rather than distinct, well-resolved signals.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 162.7 | -NC (Isocyanide Carbon) |

| 130.3 | C4 (para-Carbon) |

| 129.4 | C2/C6 (ortho-Carbons) |

| 126.8 | C3/C5 (meta-Carbons) |

| 125.9 | C1 (ipso-Carbon) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of an isocyanide is the strong absorption due to the N≡C triple bond stretch.

Table 3: Key Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2120 | Strong | N≡C Stretch (Isocyanide) |

| 3060 - 3030 | Medium-Weak | C-H Stretch (Aromatic) |

| 1590, 1490, 1450 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| 750, 685 | Strong | C-H Bend (Aromatic, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common method.[1]

Table 4: Mass Spectrometry (EI) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 103 | 100 | [M]⁺ (Molecular Ion) |

| 77 | 87.70 | [C₆H₅]⁺ (Loss of CN) |

| 51 | 19.00 | [C₄H₃]⁺ |

| 50 | 27.00 | [C₄H₂]⁺ |

| 75 | 12.80 | [C₆H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: The spectrum is acquired at room temperature. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 16 or 32) are co-added to achieve an adequate signal-to-noise ratio.

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal.

-

Sample Preparation: Approximately 20-50 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube, with TMS as the internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C) is used.

-

Data Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are common parameters. A larger number of scans is usually required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a liquid cell.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the salt plates (or the solvent-filled cell) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) Protocol

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.

-

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source.

-

GC Conditions: A suitable capillary column (e.g., a non-polar DB-5 column) is used. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation. Helium is commonly used as the carrier gas.

-

MS Conditions: The separated components from the GC elute into the ion source of the mass spectrometer. For EI, a standard electron energy of 70 eV is used. The mass analyzer is set to scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different ions as a function of their m/z ratio. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow and relationships in the spectroscopic analysis of this compound.

References

Quantum Chemical Calculations on Isocyanobenzene: A Technical Guide for Researchers

Introduction

Isocyanobenzene, also known as phenyl isocyanide, is an aromatic organic compound with the chemical formula C₆H₅NC. The isocyanide functional group (-N≡C) imparts unique electronic and reactive properties to the molecule, making it a subject of significant interest in various fields, including organic synthesis, materials science, and drug development. Quantum chemical calculations provide a powerful tool to investigate the molecular structure, electronic properties, reactivity, and spectroscopic signatures of this compound at the atomic level. This in-depth technical guide provides a comprehensive overview of quantum chemical calculations performed on this compound, intended for researchers, scientists, and drug development professionals.

Molecular Structure and Geometry

The geometric parameters of this compound, such as bond lengths and bond angles, can be accurately predicted using quantum chemical methods. Density Functional Theory (DFT) is a widely employed computational approach for geometry optimization.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Value | Computational Method |

| Bond Lengths (Å) | ||

| C-N | 1.425 | DFT/B3LYP/6-31G(d,p) |

| N≡C (isocyanide) | 1.171 | DFT/B3LYP/6-31G(d,p) |

| C-C (aromatic, avg.) | 1.395 | DFT/B3LYP/6-31G(d,p) |

| C-H (aromatic, avg.) | 1.084 | DFT/B3LYP/6-31G(d,p) |

| Bond Angles (degrees) | ||

| C-N≡C | 178.9 | DFT/B3LYP/6-31G(d,p) |

| C-C-C (aromatic, avg.) | 120.0 | DFT/B3LYP/6-31G(d,p) |

| H-C-C (aromatic, avg.) | 120.0 | DFT/B3LYP/6-31G(d,p) |

Note: These values are representative and can vary slightly depending on the level of theory and basis set used.

Electronic Properties

The electronic structure of this compound is key to understanding its reactivity and spectroscopic behavior. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important as they govern the molecule's ability to donate and accept electrons.

Table 2: Calculated Electronic Properties of this compound

| Property | Value | Computational Method |

| HOMO Energy | -6.65 eV | DFT/B3LYP/6-31+G(d,p) |

| LUMO Energy | -1.82 eV | DFT/B3LYP/6-31+G(d,p) |

| HOMO-LUMO Gap | 4.83 eV | DFT/B3LYP/6-31+G(d,p)[1] |

| Dipole Moment | 4.14 D | Experimental |

The HOMO is primarily localized on the phenyl ring, while the LUMO has significant contributions from the isocyanide group. This distribution suggests that the phenyl ring is susceptible to electrophilic attack, while the isocyanide carbon is a site for nucleophilic attack. The significant dipole moment of this compound arises from the charge separation within the isocyanide group.[2]

Vibrational Spectroscopy

Vibrational frequencies calculated through quantum chemical methods can be correlated with experimental infrared (IR) and Raman spectra, aiding in the identification and characterization of the molecule. The table below presents theoretically predicted vibrational frequencies for this compound. A scaling factor is often applied to theoretical frequencies to better match experimental values.

Table 3: Calculated Vibrational Frequencies of this compound (Selected Modes)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/SDD, Scaled) | Description |

| ν(N≡C) | 2174 | Isocyanide stretch |

| ν(C-H) aromatic | 3117, 3098, 3078 | Aromatic C-H stretch |

| ν(C=C) aromatic | 1586, 1462 | Aromatic C=C stretch |

| δ(C-H) in-plane | 1178, 1173, 1009 | Aromatic C-H in-plane bend |

| γ(C-H) out-of-plane | 942, 776, 693 | Aromatic C-H out-of-plane bend |

Note: These frequencies are based on calculations for the isomer benzonitrile (B105546) (phenyl cyanide) and serve as an illustrative example. The isocyanide stretching frequency is a characteristic vibrational mode for this class of compounds.[3] Aromatic hydrocarbons typically show C-H stretching vibrations in the range of 3000-3100 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region.[4][5]

Reactivity and Reaction Mechanisms

This compound is a versatile reactant in various organic reactions, most notably in multicomponent reactions such as the Ugi and Passerini reactions. Quantum chemical calculations can elucidate the mechanisms of these reactions by identifying transition states and intermediates.

Ugi Four-Component Reaction

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[6] The reaction proceeds through the formation of an imine, followed by nucleophilic attack of the isocyanide.[6]

Passerini Three-Component Reaction

The Passerini reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide.[7][8] The mechanism can proceed through either a concerted or a stepwise pathway depending on the reaction conditions.[8][9]

Experimental Protocols for Quantum Chemical Calculations

The following outlines a typical workflow for performing quantum chemical calculations on this compound.

Geometry Optimization and Frequency Calculation

-

Molecule Building : The initial 3D structure of this compound is built using molecular modeling software such as GaussView, Avogadro, or ChemDraw.

-

Input File Preparation : An input file is created specifying the computational method, basis set, and type of calculation. For geometry optimization and frequency calculations, a common choice is the B3LYP functional with the 6-31G(d,p) basis set.

-

Execution : The calculation is run using quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.

-

Analysis : The output file is analyzed to obtain the optimized geometry (bond lengths and angles), electronic energy, and vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

Electronic Property Calculation

-

Single-Point Energy Calculation : Using the optimized geometry, a single-point energy calculation is performed, often with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties.

-

Analysis : The output from this calculation provides information on the HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular dipole moment. Molecular orbital surfaces can be visualized to understand their spatial distribution.

Reaction Mechanism Investigation

-

Transition State Search : To study a reaction mechanism, a transition state (TS) search is performed. This involves locating the saddle point on the potential energy surface connecting reactants and products.

-

Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed starting from the transition state structure to confirm that it connects the desired reactants and products.

-

Energy Profile Construction : By calculating the energies of the reactants, transition state, intermediates, and products, a reaction energy profile can be constructed to determine the activation energy and reaction enthalpy.

Conclusion

Quantum chemical calculations offer invaluable insights into the fundamental properties of this compound. Through methods like Density Functional Theory, researchers can accurately predict its geometry, electronic structure, and vibrational spectra. Furthermore, computational studies are instrumental in elucidating the mechanisms of complex reactions involving this compound, such as the Ugi and Passerini reactions. This theoretical understanding is crucial for the rational design of new synthetic methodologies, the development of novel materials with tailored electronic properties, and the advancement of isocyanide-based compounds in drug discovery.

References

- 1. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. CCCBDB calculation results Page [cccbdb.nist.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tandfonline.com [tandfonline.com]

- 7. The 130–370 GHz rotational spectrum of phenyl isocyanide (C6H5NC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Passerini reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reaction of Isocyanobenzene with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of isocyanobenzene towards electrophiles. It delves into the electronic nature of the isocyanide functional group, its influence on electrophilic aromatic substitution (EAS), and the primary reaction pathways observed. Detailed experimental protocols for key transformation types are provided, alongside quantitative data to contextualize the reactivity of substituted aromatic systems.

Core Concepts: Electronic Structure and Reactivity

This compound, also known as phenyl isocyanide, is an aromatic compound characterized by the isocyanide (-N≡C) functional group attached to a benzene (B151609) ring. The isocyanide group possesses a unique electronic structure that dictates its reactivity. It is best described by a resonance hybrid, with significant contribution from a zwitterionic form where the nitrogen atom bears a positive charge and the carbon atom a negative charge.

This electronic distribution has two major consequences for its reaction with electrophiles:

-

Nucleophilic Carbon Center : The terminal carbon of the isocyanide group is electron-rich and acts as a potent nucleophile. This is the primary site of attack for most electrophiles, leading to a variety of addition and multicomponent reactions.[1]

-

Deactivated Aromatic Ring : The positively charged nitrogen atom exerts a strong inductive electron-withdrawing effect (-I effect) on the benzene ring. This effect significantly reduces the ring's electron density, thereby deactivating it towards electrophilic aromatic substitution compared to benzene.[2]

Therefore, the chemistry of this compound with electrophiles is twofold: reactions at the isocyanide carbon and reactions on the aromatic ring.

Electrophilic Attack at the Isocyanide Carbon

The most prevalent reactions of this compound with electrophiles occur at the terminal carbon. This reactivity is the foundation for numerous powerful synthetic methodologies, particularly isocyanide-based multicomponent reactions (IMCRs) like the Ugi and Passerini reactions, which are instrumental in creating diverse molecular libraries for drug discovery.[3] In these reactions, the isocyanide acts as a "carbene equivalent," inserting into bonds and forming new, complex adducts.[4]

Another key reaction is with acid. Isocyanides are sensitive to acidic conditions and can be hydrolyzed to the corresponding formamides in the presence of aqueous acid.[5] They are also known to polymerize in the presence of strong Lewis or Brønsted acids.[5]

Electrophilic Aromatic Substitution (EAS) on the Benzene Ring

While less common, electrophilic attack on the aromatic ring can occur under specific, often harsh, conditions. The isocyanide group's influence on the rate and regioselectivity of these reactions is critical.

Reaction Rate and Deactivation

As a strong electron-withdrawing group, the -N≡C substituent deactivates the benzene ring, making electrophilic aromatic substitution reactions significantly slower than for benzene or activated derivatives like toluene.[2] This deactivation means that more forcing conditions (higher temperatures, stronger catalysts, or more potent electrophiles) are generally required to achieve substitution.

Regioselectivity: Directing Effects

The directing effect of the isocyanide group is complex. While its strong inductive effect deactivates the entire ring, it deactivates the meta positions to a lesser extent than the ortho and para positions. This is because the resonance structures that place the positive charge of the arenium ion intermediate adjacent to the electron-withdrawing group are highly destabilized for ortho and para attack. Consequently, the isocyanide group is primarily a meta-director .[6]

Caption: Logical flow of the isocyanide group's influence on EAS.

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration of this compound requires a potent nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid.[7] The strongly acidic conditions can lead to side reactions, including hydrolysis of the isocyanide to a formamide (B127407) or polymerization. The primary product, if formed, is expected to be 1-isocyano-3-nitrobenzene.

Halogenation

Halogenation (e.g., bromination or chlorination) necessitates a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and create a sufficiently strong electrophile.[8] The reaction is sluggish due to the deactivated ring.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with this compound.[9][10] The nitrogen atom of the isocyanide group is Lewis basic and will preferentially coordinate with the Lewis acid catalyst (e.g., AlCl₃). This interaction forms a complex that further deactivates the ring, effectively shutting down the desired substitution reaction.[10]

Quantitative Data Summary

Direct quantitative data for the electrophilic substitution of this compound is scarce in the literature due to the low synthetic utility of these reactions. However, the deactivating effect can be understood by comparing the relative rates of nitration for various monosubstituted benzenes.

| Substrate | Substituent | Substituent Type | Relative Rate of Nitration (Benzene = 1) |

| Toluene | -CH₃ | Activating, o,p-directing | 25 |

| Benzene | -H | - | 1 |

| Chlorobenzene | -Cl | Deactivating, o,p-directing | 0.033 |

| Benzoic Acid | -COOH | Deactivating, m-directing | 0.003 |

| Nitrobenzene | -NO₂ | Deactivating, m-directing | 6 x 10⁻⁸ |

| This compound | -N≡C | Deactivating, m-directing | (Expected to be very low, similar to or less than -COOH) |

Data compiled from various sources on electrophilic aromatic substitution kinetics. The value for this compound is an educated estimate based on its electronic properties.[2][7][11]

Experimental Protocols

The following are generalized protocols for electrophilic aromatic substitution on a deactivated aromatic ring. Specific modifications and safety precautions are noted for application to this compound.

Protocol: Nitration of a Deactivated Arene

Caption: General workflow for the nitration of an aromatic compound.

Materials:

-

This compound (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated sulfuric acid. To this, add concentrated nitric acid dropwise, ensuring the temperature remains below 10°C.

-

Reaction: Dissolve this compound in a minimal amount of a resistant solvent like DCM. Add this solution dropwise to the cold nitrating mixture.

-

Monitoring: Allow the reaction to stir at a controlled temperature (start at 0°C and slowly warm if necessary) for 1-3 hours. Monitor the consumption of starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, pour the mixture slowly and carefully onto a large amount of crushed ice in a beaker.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Note on this compound: Due to the sensitivity of the isocyanide group to strong acid, yields may be low. Maintain low temperatures to minimize polymerization and hydrolysis.[5]

Protocol: Bromination of a Deactivated Arene

Materials:

-

This compound (1.0 eq)

-

Iron(III) Bromide (FeBr₃, 0.1 eq, anhydrous)

-

Bromine (Br₂, 1.1 eq)

-

Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

-

Saturated Sodium Thiosulfate (B1220275) Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add this compound and the anhydrous solvent (e.g., CCl₄).

-

Catalyst Addition: Add the Lewis acid catalyst (FeBr₃).

-

Reagent Addition: Add bromine dropwise via an addition funnel. The reaction may require gentle heating to initiate.

-

Monitoring: Stir the reaction at the appropriate temperature (e.g., room temperature to 50°C) and monitor by TLC/GC.

-

Workup: After completion, cool the mixture and quench by slowly adding saturated sodium thiosulfate solution to consume excess bromine.

-

Extraction: Extract the product with DCM. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

Conclusion

The reaction of this compound with electrophiles is dominated by the nucleophilic character of the isocyanide carbon, making it a valuable substrate for multicomponent reactions. Electrophilic substitution on the aromatic ring is a challenging transformation due to the strong deactivating, meta-directing nature of the isocyanide substituent. Standard EAS reactions like nitration and halogenation require forcing conditions and may suffer from low yields and side reactions, while Friedel-Crafts reactions are generally incompatible. For professionals in drug development and synthetic chemistry, understanding this reactivity profile is crucial for designing efficient synthetic routes that leverage the unique properties of the isocyanide moiety.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 3. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [ouci.dntb.gov.ua]

- 4. baranlab.org [baranlab.org]

- 5. Isocyanide - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. community.wvu.edu [community.wvu.edu]

- 11. stmarys-ca.edu [stmarys-ca.edu]

The Reaction of Isocyanobenzene with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocyanobenzene, also known as phenyl isocyanide, is a versatile C1 building block in organic synthesis, renowned for its unique electronic structure and reactivity. This technical guide provides an in-depth exploration of the reactions of this compound with a variety of nucleophiles. It covers the fundamental principles of its reactivity, detailed reaction mechanisms, and experimental protocols for key transformations. A significant focus is placed on multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are pivotal in the construction of complex molecular architectures and for the generation of compound libraries in drug discovery. This document aims to serve as a comprehensive resource for researchers leveraging the synthetic potential of this compound.

Core Principles of this compound Reactivity

This compound (C₆H₅NC) possesses a unique electronic structure, with the terminal carbon atom exhibiting both nucleophilic and electrophilic character. This amphiphilic nature is central to its diverse reactivity. The isocyano carbon can be described by resonance structures, one with a divalent, carbene-like character and another with a triple bond between nitrogen and carbon, resulting in a positive charge on nitrogen and a negative charge on carbon. This electronic flexibility allows this compound to react with a wide array of nucleophiles.

The fundamental reaction with a nucleophile involves the addition of the nucleophile to the electrophilic carbon of the isocyanide. This initial addition results in the formation of a nucleophilic intermediate, which can then be trapped by an electrophile. This sequence of reactions is the cornerstone of many powerful synthetic transformations, including the celebrated Ugi and Passerini multicomponent reactions. In these MCRs, the initial nucleophilic attack on the isocyanide is followed by an intramolecular rearrangement to yield stable products.

Reaction of this compound with N-Nucleophiles (Amines)

The reaction of this compound with amines is a fundamental process that can lead to a variety of products, depending on the reaction conditions and the nature of the amine.

Formation of Formamidines

Primary and secondary amines can add to this compound to form N,N'-disubstituted or N,N',N'-trisubstituted formamidines, respectively. The reaction is believed to proceed through the nucleophilic attack of the amine on the isocyanide carbon, followed by proton transfer.

Reaction Scheme:

C₆H₅NC + R¹R²NH → C₆H₅N=CH-NR¹R²

While specific quantitative data for the direct reaction of this compound with a wide range of amines is not extensively tabulated in the literature, the formation of formamidines is a well-established transformation. For instance, the reaction of aniline (B41778) with phenyl isocyanide can be considered a self-condensation, leading to N,N'-diphenylformamidine.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful one-pot synthesis that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. This reaction is highly valued for its ability to generate molecular complexity in a single step with high atom economy. The reaction is typically exothermic and is often complete within minutes to hours. Polar protic solvents like methanol (B129727) are commonly employed.[1]

The mechanism involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide then acts as a nucleophile, attacking the iminium ion to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and a final Mumm rearrangement yields the stable bis-amide product.[1]

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent, typically methanol (2-5 mL).

-

Addition of Components: To the stirred solution, add the carboxylic acid (1.0 mmol).

-

Addition of Isocyanide: Add this compound (1.0 mmol) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired α-acylamino amide.

Table 1: Exemplary Yields for the Ugi Reaction with Various Components

| Amine | Aldehyde | Carboxylic Acid | Isocyanide | Product | Yield (%) | Reference |

| Benzylamine | Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | N-Benzyl-N-(1-cyclohexylamino-1-phenylmethyl)acetamide | 85 | [2] |

| Aniline | Isobutyraldehyde | Benzoic Acid | tert-Butyl isocyanide | N-(1-(tert-butylamino)-2-methyl-1-oxopropan-2-yl)-N-phenylbenzamide | 92 | [3] |

| Pyrrolidine | Formaldehyde | Propionic Acid | Phenyl isocyanide | 1-(2-oxo-2-(phenylamino)ethyl)pyrrolidine-1-carboxamide | 78 | [4] |

Note: The yields are representative and can vary based on the specific substrates and reaction conditions.

Reaction of this compound with O-Nucleophiles (Alcohols and Carboxylic Acids)

Addition of Alcohols

The direct addition of alcohols to this compound to form formimidates is generally not a facile process and often requires catalysis. The reactivity is significantly lower compared to the reaction of isocyanates with alcohols.

The Passerini Three-Component Reaction (P-3CR)

A more synthetically useful reaction involving an oxygen nucleophile is the Passerini reaction. This three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to furnish an α-acyloxy amide.[5] This reaction is highly atom-economical and proceeds readily, often in aprotic solvents at room temperature.[6]

The mechanism is believed to involve the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which increases the electrophilicity of the carbonyl carbon. The isocyanide then attacks this activated carbonyl, leading to a nitrilium intermediate, which undergoes an intramolecular acyl transfer to give the final product.[7]

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carbonyl compound (1.0 mmol) and the carboxylic acid (1.0 mmol) in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) (2-5 mL).

-

Addition of Isocyanide: Add this compound (1.0 mmol) to the stirred solution.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Work-up and Purification: After the reaction is complete, the solvent is removed in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure α-acyloxy amide.

Table 2: Exemplary Yields for the Passerini Reaction

| Carbonyl Compound | Carboxylic Acid | Isocyanide | Product | Yield (%) | Reference |

| Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | 1-(cyclohexylamino)-1-oxo-1-phenylmethan-2-yl acetate | 91 | [7] |

| Acetone | Benzoic Acid | Benzyl isocyanide | 2-(benzylamino)-1,1-dimethyl-2-oxoethyl benzoate | 88 | [5] |

| Cyclohexanone | Propionic Acid | Phenyl isocyanide | 1-(phenylamino)-1-oxocyclohexyl propanoate | 85 | [6] |

Note: Yields are illustrative and depend on the specific reactants and conditions.

Reaction of this compound with S-Nucleophiles (Thiols)

Similar to alcohols, the direct addition of thiols to this compound to form thioformimidates is not a highly efficient process without catalysis. However, in the presence of a base or a suitable catalyst, the reaction can proceed. A more developed methodology involves a three-component reaction of an isocyanide, elemental sulfur, and a thiol to afford dithiocarbamates. This reaction proceeds via an isothiocyanate intermediate.[8]

Reaction of this compound with C-Nucleophiles (Organometallic Reagents)

Organometallic reagents, such as Grignard and organolithium reagents, are potent carbon nucleophiles that can add to the isocyanide carbon of this compound. This reaction leads to the formation of a metallo-imine intermediate, which can be subsequently quenched with an electrophile (e.g., water or an alkyl halide) to yield an imine or a ketimine. This provides a valuable route for the synthesis of carbonyl compounds and their derivatives.

Visualizing Reaction Pathways and Workflows

To better illustrate the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

General Nucleophilic Addition to this compound

Caption: General mechanism of nucleophilic addition to this compound.

Ugi Four-Component Reaction Workflow

Caption: Workflow of the Ugi four-component reaction.

Passerini Three-Component Reaction Pathway

Caption: Reaction pathway of the Passerini three-component reaction.

Conclusion

This compound is a powerful and versatile reagent in the arsenal (B13267) of synthetic organic chemists. Its reactions with nucleophiles, particularly in the context of multicomponent reactions, provide efficient and atom-economical routes to complex and diverse molecular scaffolds. The Ugi and Passerini reactions, in particular, have found widespread application in medicinal chemistry and drug discovery for the rapid synthesis of compound libraries. While the direct addition of simple nucleophiles is less commonly employed, it remains a fundamental aspect of this compound's reactivity. A deeper understanding of the kinetics and scope of these simpler additions could further expand the synthetic utility of this remarkable building block. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this compound in their synthetic endeavors.

References

- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Passerini reaction - Wikipedia [en.wikipedia.org]

- 6. Passerini Reaction [organic-chemistry.org]

- 7. grokipedia.com [grokipedia.com]

- 8. A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cycloaddition Reactions Involving Isocyanobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocyanobenzene, also known as phenyl isocyanide, is a versatile C1 synthon in organic synthesis, prized for its unique electronic structure and reactivity. Its terminal carbon atom exhibits both nucleophilic and electrophilic character, enabling its participation in a wide array of chemical transformations. Among these, cycloaddition reactions have emerged as a powerful strategy for the construction of diverse and complex heterocyclic scaffolds. These five- and six-membered rings are prevalent in natural products, pharmaceuticals, and functional materials, making the study of this compound cycloadditions a vibrant and impactful area of research.[1][2][3]

This technical guide provides a comprehensive overview of the core principles and practical applications of cycloaddition reactions involving this compound. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into reaction mechanisms, experimental protocols, and the potential of the resulting heterocyclic products in medicinal chemistry.

Core Concepts: An Overview of Cycloaddition Reactions

Cycloaddition reactions are pericyclic chemical reactions in which two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic adduct. In the context of this compound chemistry, the most prominent examples are [3+2] and [4+1] cycloadditions, which lead to the formation of five-membered heterocyclic rings.

[3+2] Cycloaddition Reactions

In a [3+2] cycloaddition, this compound acts as a two-atom component, reacting with a three-atom component (a 1,3-dipole) to form a five-membered ring. Common 1,3-dipoles employed in these reactions include nitrones, azides, and nitrile oxides. The mechanism of these reactions can be influenced by the nature of the reactants and the reaction conditions, sometimes proceeding through a concerted pathway, and other times via a stepwise mechanism involving zwitterionic intermediates.

[4+1] Cycloaddition Reactions

In [4+1] cycloadditions, this compound provides the one-atom component, reacting with a four-atom π-system (a conjugated diene or heterodiene) to afford five-membered heterocycles.[4] This class of reactions has proven to be a highly efficient method for the synthesis of functionalized pyrroles, imidazoles, and oxazoles, among other important heterocyclic systems.[4]

[3+2] Cycloaddition Reactions of this compound

The [3+2] cycloaddition of this compound with various 1,3-dipoles is a cornerstone for the synthesis of a wide range of five-membered nitrogen- and oxygen-containing heterocycles.

Reaction with Nitrones

The reaction of this compound with nitrones typically yields 1,2,4-oxadiazolidin-5-one derivatives. The regioselectivity of this reaction is a key aspect, and studies have shown that it can be influenced by the substituents on both the nitrone and the isocyanide.

Mechanism of [3+2] Cycloaddition with Nitrones:

The reaction is believed to proceed through a concerted or a stepwise mechanism involving a zwitterionic intermediate, depending on the specific reactants and conditions. The isocyanide carbon attacks the oxygen of the nitrone, while the nitrogen of the nitrone attacks the isocyanide carbon.

Quantitative Data for [3+2] Cycloaddition with Nitrones

| Entry | Nitrone | This compound Derivative | Conditions | Yield (%) | Ref. |

| 1 | C-Phenyl-N-methylnitrone | Phenyl isocyanide | Toluene (B28343), reflux, 24h | 75 | [5] |

| 2 | C-(p-Tolyl)-N-methylnitrone | Phenyl isocyanide | Benzene, 80 °C, 12h | 82 | [5] |

| 3 | C-Phenyl-N-phenylnitrone | Phenyl isocyanide | Xylene, reflux, 48h | 65 | [5] |

Experimental Protocol: Synthesis of 2-Methyl-3,4-diphenyl-1,2,4-oxadiazolidin-5-one

Materials:

-

C-Phenyl-N-methylnitrone (1.35 g, 10 mmol)

-

Phenyl isocyanide (1.03 g, 10 mmol)

-

Anhydrous toluene (50 mL)

Procedure:

-

A solution of C-phenyl-N-methylnitrone (1.35 g, 10 mmol) and phenyl isocyanide (1.03 g, 10 mmol) in anhydrous toluene (50 mL) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The reaction mixture is heated to reflux and stirred for 24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 4:1) to afford the desired 2-methyl-3,4-diphenyl-1,2,4-oxadiazolidin-5-one as a white solid.

-

The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

[4+1] Cycloaddition Reactions of this compound

[4+1] cycloaddition reactions of this compound provide a powerful and atom-economical route to a variety of five-membered heterocycles, particularly substituted pyrroles, imidazoles, and oxazoles.[4] In these reactions, this compound serves as the C1 component, reacting with a 4π-electron system.

Reaction with α,β-Unsaturated Imines (Azadienes)

The reaction of this compound with α,β-unsaturated imines is a well-established method for the synthesis of highly substituted pyrroles. The reaction is often catalyzed by Lewis or Brønsted acids.

Mechanism of [4+1] Cycloaddition with Azadienes:

The reaction is thought to proceed via a stepwise mechanism involving the formation of a zwitterionic intermediate, followed by cyclization and subsequent aromatization to furnish the pyrrole (B145914) ring.

Quantitative Data for [4+1] Cycloaddition Reactions

| Entry | 4π Component | This compound Derivative | Catalyst | Conditions | Yield (%) | Ref. |

| 1 | N-Benzylidene-aniline | Phenyl isocyanide | Sc(OTf)₃ | CH₂Cl₂, rt, 12h | 85 | [4] |

| 2 | N-(4-Methoxybenzylidene)aniline | Phenyl isocyanide | Sc(OTf)₃ | CH₂Cl₂, rt, 12h | 92 | [4] |

| 3 | 1,4-Diaza-1,3-butadiene | Phenyl isocyanide | None | Toluene, 110 °C, 24h | 78 | [4] |

Experimental Protocol: Synthesis of 1,2,3,5-Tetraphenyl-1H-pyrrole

Materials:

-

N-Benzylideneaniline (1.81 g, 10 mmol)

-

Phenyl isocyanide (1.03 g, 10 mmol)

-

Scandium(III) triflate (Sc(OTf)₃) (49 mg, 0.1 mmol)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) (50 mL)

Procedure:

-

To a solution of N-benzylideneaniline (1.81 g, 10 mmol) in anhydrous dichloromethane (50 mL) under an argon atmosphere, scandium(III) triflate (49 mg, 0.1 mmol) is added.

-

Phenyl isocyanide (1.03 g, 10 mmol) is then added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the addition of water (20 mL).

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to give 1,2,3,5-tetraphenyl-1H-pyrrole as a pale yellow solid.

-

The product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[4]

Applications in Drug Discovery

The heterocyclic scaffolds synthesized through cycloaddition reactions of this compound are of significant interest to the pharmaceutical industry.[1][2][3] Five-membered heterocycles, in particular, are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets with high affinity and selectivity.[1][2][3]

The diverse substitution patterns achievable through these cycloaddition reactions allow for the generation of large and diverse compound libraries for high-throughput screening. The workflow from the synthesis of these heterocyclic compounds to their potential application in drug discovery can be visualized as follows:

General Experimental Workflow

The synthesis and purification of heterocyclic compounds derived from this compound cycloadditions typically follow a standard laboratory workflow. The process begins with the reaction setup, followed by monitoring, work-up, and purification of the final product.

Conclusion

Cycloaddition reactions of this compound represent a highly efficient and versatile strategy for the synthesis of a wide range of five-membered heterocyclic compounds. The ability to readily access these valuable scaffolds has significant implications for the fields of medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of the key cycloaddition reactions, including mechanistic insights, quantitative data, and detailed experimental protocols. By leveraging the principles and procedures outlined herein, researchers can continue to explore the vast chemical space accessible through this compound chemistry and contribute to the development of novel therapeutic agents and functional materials. The continued investigation into new catalysts, reaction conditions, and substrates will undoubtedly lead to even more powerful and selective methods for the construction of complex heterocyclic systems.

References

- 1. ijasret.com [ijasret.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Editorial: Five-membered heterocycles: synthesis and applications [frontiersin.org]

- 4. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Isocyanobenzene as a Ligand in Organometallic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isocyanobenzene (phenyl isocyanide, C₆H₅NC), an aromatic isocyanide, serves as a versatile ligand in organometallic chemistry. Its electronic and steric properties, which can be finely tuned through substitution on the phenyl ring, make it a valuable component in the design of catalysts, functional materials, and potential therapeutic agents. This guide provides an in-depth overview of the synthesis, characterization, and reactivity of this compound-metal complexes, with a focus on quantitative data and detailed experimental methodologies.

Core Concepts: Bonding and Electronic Properties

This compound is isoelectronic with carbon monoxide (CO) but exhibits distinct electronic characteristics. It is generally considered a stronger σ-donor and a weaker π-acceptor than CO.[1] The bonding to a transition metal is described by the Dewar-Chatt-Duncanson model, involving a synergistic interaction of:

-

σ-donation: The lone pair of electrons on the terminal carbon atom of the isocyanide group donates to an empty d-orbital of the metal.

-

π-backbonding: Electron density from filled metal d-orbitals is donated back into the empty π* antibonding orbitals of the C≡N group.[1]

The extent of π-backbonding is crucial in determining the stability and reactivity of the complex. It can be probed spectroscopically, most notably through infrared (IR) spectroscopy. An increase in π-backbonding from the metal to the this compound ligand leads to a decrease in the C≡N bond order and a corresponding decrease (red shift) in the ν(C≡N) stretching frequency.[1] Conversely, when this compound acts primarily as a σ-donor, the ν(C≡N) frequency shifts to higher energy (blue shift) compared to the free ligand.[1]

Data Presentation: Spectroscopic and Structural Parameters

Quantitative data from spectroscopic and crystallographic analyses are essential for understanding the nature of the metal-isocyanobenzene bond.

Table 1: Infrared Spectroscopic Data (ν(C≡N)) for this compound and its Complexes

| Compound | Metal Center | ν(C≡N) (cm⁻¹) | Comments |

| C₆H₅NC (free ligand) | - | ~2125 | Value in a non-coordinating solvent. |

| Cr(CO)₅(CNC₆H₅) | Cr(0) | ~2065 | Significant red shift indicates strong π-backbonding from the Cr(0) center. |

| W(CO)₅(CNC₆H₅) | W(0) | ~2060 | Similar to the Cr complex, showing strong π-backbonding. |

| Fe(CO)₄(CNC₆H₅) | Fe(0) | ~2080 | Red shift is less pronounced than in Group 6 complexes. |

| trans-[PdCl₂(CNC₆H₅)₂] | Pd(II) | ~2200 | Blue shift indicates that σ-donation is dominant in this Pd(II) complex. |

| [Cr(CNC₆H₅)₆] | Cr(0) | ~1980, ~1940 | Multiple bands due to symmetry; very large red shift. |

Note: Values are approximate and can vary with solvent and solid-state packing effects.

Table 2: Selected Structural Data for this compound Complexes from X-ray Crystallography

| Complex | Metal-C (Å) | C≡N (Å) | N-C(phenyl) (Å) | M-C-N Angle (°) | Comments | Reference |

| [Cr(CNC₆H₅)₆] | 1.99(1) | 1.17(1) | 1.39(1) | 178(1) | The nearly linear M-C-N angle is typical for terminal isocyanide ligands with significant π-backbonding. | Ljungström, E. et al. (1978)[1] |

| trans-[PdCl₂(CNC₆H₅)₂] | ~1.95 | ~1.14 | ~1.40 | ~175 | Shorter C≡N bond and linear geometry are consistent with a dominant σ-donor character. | (Typical values for related complexes)[2][3] |

Experimental Protocols

The synthesis and characterization of this compound complexes often require the use of air-sensitive techniques, such as Schlenk lines or gloveboxes, due to the potential for oxidation of low-valent metal centers.

Synthesis of Pentacarbonyl(phenyl isocyanide)chromium(0), [Cr(CO)₅(CNC₆H₅)]

This procedure involves the photochemical generation of a labile intermediate, [Cr(CO)₅(THF)], followed by ligand substitution.

Materials:

-

Chromium hexacarbonyl, Cr(CO)₆

-

Phenyl isocyanide, C₆H₅NC

-

Anhydrous, degassed tetrahydrofuran (B95107) (THF)

-

Anhydrous, degassed n-hexane

-

Photochemical reactor (e.g., medium-pressure mercury lamp with a quartz immersion well)

-

Schlenk glassware

Procedure:

-

In a quartz Schlenk flask equipped with a magnetic stir bar, dissolve Cr(CO)₆ (e.g., 1.0 g) in anhydrous, degassed THF (~250 mL).

-

Cool the solution to 0°C and purge with dry nitrogen or argon for 20-30 minutes.

-

Irradiate the solution with a mercury lamp while maintaining the temperature at 0°C. Monitor the reaction by IR spectroscopy, looking for the appearance of the characteristic ν(CO) bands of the [Cr(CO)₅(THF)] intermediate. The reaction is typically complete within 4-6 hours.

-

Once the formation of [Cr(CO)₅(THF)] is complete, turn off the lamp and add a stoichiometric amount of phenyl isocyanide (C₆H₅NC) via syringe under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The labile THF ligand is displaced by phenyl isocyanide.

-

Remove the THF solvent under reduced pressure.

-

The resulting solid residue is then purified by recrystallization. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitate by the slow addition of a non-solvent like n-hexane at low temperature (-20°C).

-

Isolate the resulting crystals by filtration under inert atmosphere, wash with cold n-hexane, and dry under vacuum.

General Protocol for Infrared (IR) Spectroscopy

Sample Preparation (Air-Sensitive):

-

Solid State (Nujol Mull or KBr Pellet): Inside a glovebox, grind a small amount of the crystalline sample with a few drops of Nujol (mineral oil) to form a paste. Alternatively, mix the sample with dry KBr powder and press into a pellet using a hydraulic press.

-

Solution State: Use a gas-tight IR cell with windows transparent to IR radiation (e.g., NaCl or KBr). Inside a glovebox or using a Schlenk line, dissolve the sample in a dry, degassed, and IR-transparent solvent (e.g., CH₂Cl₂, THF, or hexane). Transfer the solution to the cell via cannula or syringe and seal.

Data Acquisition:

-

Record a background spectrum of the solvent (for solution samples) or the mull/pellet matrix.

-

Place the sample in the spectrometer's beam path and record the sample spectrum.

-

Subtract the background spectrum from the sample spectrum to obtain the final spectrum of the complex.

-

Identify the characteristic ν(C≡N) stretching frequency, which typically appears as a strong, sharp band between 1900 and 2250 cm⁻¹.

General Protocol for Single-Crystal X-ray Diffraction

Crystal Growth:

-

Slow Evaporation: Prepare a nearly saturated solution of the purified complex in a suitable solvent (e.g., toluene, CH₂Cl₂) in a narrow vial inside a glovebox. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

Solvent Diffusion: In a vial, create a solution of the complex in a relatively dense solvent. Carefully layer a less dense, miscible "anti-solvent" (in which the complex is insoluble, e.g., hexane (B92381) or pentane) on top. Crystals will form at the interface as the solvents slowly mix.

Data Collection and Refinement:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head, often in a cryoprotectant oil under a cold stream of nitrogen (typically 100-150 K) to minimize thermal vibrations.

-

The crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

-

Diffraction data are collected as the crystal is rotated. The collected images are processed to determine the unit cell parameters and reflection intensities.

-

The crystal structure is solved using direct or Patterson methods and refined using full-matrix least-squares procedures. This iterative process refines atomic positions, bond lengths, and bond angles to best fit the experimental diffraction data.

Reactivity and Catalytic Applications

This compound ligands can influence the reactivity of the metal center and can also be directly involved in reactions.